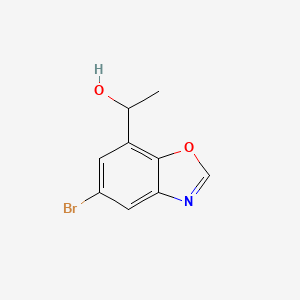

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Beschreibung

BenchChem offers high-quality 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(5-bromo-1,3-benzoxazol-7-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5(12)7-2-6(10)3-8-9(7)13-4-11-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXPAHWQIBSTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C(=CC(=C1)Br)N=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol: Structural Properties, Synthesis, and Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

In modern medicinal chemistry, the strategic deployment of bifunctional heterocyclic scaffolds is critical for accelerating hit-to-lead and lead optimization campaigns. 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (CAS: 1225879-57-1) represents a highly privileged building block. The benzoxazole core serves as an excellent bioisostere for indoles and benzimidazoles, frequently utilized to target the ATP-binding hinge region of kinases.

This whitepaper provides an authoritative breakdown of the compound’s physicochemical profile, details a self-validating de novo synthesis protocol, and maps its utility in late-stage functionalization workflows.

Physicochemical Profiling & Structural Rationale

Understanding the exact molecular parameters of this scaffold is essential for predicting its behavior in both synthetic workflows and biological environments[1].

Quantitative Data Summary

| Property | Value | Structural Significance |

| Compound Name | 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol | Standard IUPAC nomenclature. |

| CAS Registry Number | 1225879-57-1 | Unique identifier for procurement. |

| Molecular Formula | C9H8BrNO2 | Indicates a highly functionalized low-MW core. |

| Molecular Weight | 242.07 g/mol | Optimal for Fragment-Based Drug Discovery (FBDD). |

| SMILES | CC(O)c1cc(Br)cc2ncoc12 | Useful for in silico library generation. |

| H-Bond Donors | 1 (Secondary Alcohol) | Provides a directional vector for target engagement. |

| H-Bond Acceptors | 3 (N, O, OH) | Enhances aqueous solubility and binding affinity. |

| Rotatable Bonds | 1 | High rigidity minimizes entropic penalty upon binding. |

Mechanistic Rationale of the Substitution Pattern

-

The Benzoxazole Core: Unlike benzimidazoles, the oxygen atom in benzoxazole is a poor hydrogen bond acceptor and cannot act as a donor. This subtly alters the electron density of the ring, often improving membrane permeability.

-

C5 Bromine: This heavy halogen is strategically positioned to point toward solvent-exposed regions or deep hydrophobic pockets. Crucially, it serves as a synthetic handle for palladium-catalyzed cross-coupling.

-

C7 1-Hydroxyethyl Group: Introduces a chiral center adjacent to the ring system. The secondary alcohol can act as a critical hydrogen bond donor/acceptor, or it can be further derivatized (e.g., converted to an amine or ether) to fine-tune pharmacokinetics.

De Novo Synthesis Protocol

To ensure absolute control over purity and isotopic labeling (if required), researchers often synthesize this scaffold de novo. The following protocol outlines a robust, two-step methodology starting from commercially accessible precursors.

Figure 1: Two-step synthetic workflow for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

Step 1: Cyclocondensation to Form the Benzoxazole Core

Objective: Construct the 1,3-benzoxazole ring from 1-(3-amino-5-bromo-2-hydroxyphenyl)ethan-1-one.

-

Preparation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 equivalent of the ortho-aminophenol precursor in anhydrous toluene (0.2 M).

-

Reagent Addition: Add 1.5 equivalents of triethyl orthoformate and 0.05 equivalents of p-toluenesulfonic acid (p-TsOH).

-

Reflux: Heat the reaction to 110 °C for 4–6 hours.

-

Causality & Logic: Triethyl orthoformate is chosen over harsh acidic reagents (like formic acid/HCl) to prevent premature enolization or degradation of the C6 acetyl group. Toluene allows for the azeotropic removal of ethanol byproduct, driving the equilibrium toward the closed-ring product via Le Chatelier's principle.

-

-

Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar aminophenol and the emergence of a higher Rf, strongly UV-active spot confirms ring closure.

-

Workup: Cool to room temperature, wash with saturated NaHCO3 to neutralize the acid catalyst, dry over MgSO4, and concentrate in vacuo to yield the ketone intermediate.

Step 2: Chemoselective Ketone Reduction

Objective: Reduce the C7 acetyl group to the corresponding secondary alcohol.

-

Preparation: Dissolve the crude ketone intermediate in anhydrous methanol (0.1 M) and cool the system to 0 °C using an ice bath.

-

Reduction: Slowly add 1.2 equivalents of Sodium Borohydride (NaBH4) in small portions.

-

Causality & Logic: NaBH4 is a mild hydride donor that chemoselectively reduces the ketone without risking the reductive ring-opening of the benzoxazole core (a known risk with stronger reagents like LiAlH4). The 0 °C initiation controls the exothermic release of hydrogen gas, suppressing side reactions.

-

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Self-Validation (Analytical): Quench an aliquot with water and analyze via LC-MS. The target mass [M+H]+ for C9H8BrNO2 is 242.0 (and 244.0 for the 81Br isotope). A distinct shift in retention time compared to the ketone validates successful reduction[1].

-

Workup: Quench the bulk reaction with saturated NH4Cl (avoids acidic dehydration of the newly formed alcohol). Extract with EtOAc, dry, and purify via flash chromatography.

Applications in Drug Discovery Workflows

In library generation, this compound acts as a central hub. The orthogonal reactivity of the C5 bromide and the C7 alcohol allows parallel synthesis teams to rapidly generate diverse chemical space.

Figure 2: Late-stage functionalization workflow utilizing the orthogonal reactivity of the scaffold.

Workflow: Late-Stage Diversification

-

C5 Functionalization: The aryl bromide is highly reactive toward palladium-catalyzed cross-couplings. Suzuki-Miyaura couplings with various boronic acids can extend the molecule into hydrophobic pockets, while Buchwald-Hartwig aminations can introduce basic amines to modulate hERG liability or improve solubility.

-

C7 Chiral Resolution: Because the 1-hydroxyethyl group is racemic, researchers typically employ preparative Chiral SFC (Supercritical Fluid Chromatography) or enzymatic kinetic resolution (e.g., using Candida antarctica Lipase B) to isolate the pure (R) and (S) enantiomers. This is critical, as one enantiomer will typically exhibit a >100-fold increase in target affinity due to precise spatial alignment of the hydroxyl group with the target protein's backbone.

References

Sources

Comprehensive Physicochemical Profiling and Mass Spectrometry Characterization of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Medicinal Chemistry Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

The benzoxazole heterocycle is a privileged scaffold in modern drug discovery, frequently acting as a bioisostere for nucleic acid bases and exhibiting a broad spectrum of pharmacological activities, including antiproliferative and anti-inflammatory effects[1]. Within this chemical space, 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol represents a highly functionalized, versatile building block.

This technical guide provides an in-depth analysis of the compound’s fundamental mass properties, contrasting its average molecular weight with its monoisotopic exact mass. Furthermore, it outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously characterize this molecule by leveraging the unique isotopic signature of its bromine atom.

Physicochemical Profiling & Mass Definitions

In pharmaceutical development, distinguishing between molecular weight and exact mass is critical for both synthetic scaling and analytical verification[2].

-

Average Molecular Weight (242.072 g/mol ): Calculated using the standard atomic weights of the elements, which account for the natural abundance of all isotopes. This value is used exclusively for bulk stoichiometric calculations (e.g., determining molarity for synthetic reactions).

-

Monoisotopic Exact Mass (240.9738 Da): Defined by IUPAC as the mass calculated using only the single most abundant naturally occurring isotope of each constituent element (i.e., 12 C, 1 H, 79 Br, 14 N, 16 O)[2]. This is the fundamental value targeted during HRMS analysis.

Quantitative Data Summary

Table 1: Fundamental Physicochemical Properties of C 9 H 8 BrNO 2

| Property | Value | Analytical Significance |

| Chemical Formula | C 9 H 8 BrNO 2 | Defines elemental composition. |

| Average Molecular Weight | 242.072 g/mol | Used for bulk synthetic weighing and stoichiometry. |

| Monoisotopic Exact Mass | 240.9738 Da | The theoretical target for HRMS calibration[3]. |

| Calculated [M+H] + ( 79 Br) | 241.9811 Da | Primary target ion in positive Electrospray Ionization (ESI+). |

| Calculated [M+H] + ( 81 Br) | 243.9791 Da | Secondary target ion confirming the presence of Bromine. |

High-Resolution Mass Spectrometry (HRMS) Workflow

HRMS platforms, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems, are essential in drug discovery because they provide mass accuracy below 2 parts-per-million (ppm)[4]. This high resolving power is necessary to differentiate 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol from nominally isobaric interferences (molecules with the same integer mass but different elemental compositions)[3].

The Bromine Isotopic Envelope: A Built-In Diagnostic Tool

Bromine is unique among halogens due to its natural isotopic distribution: 79 Br (~50.69%) and 81 Br (~49.31%). In mass spectrometry, this manifests as a distinct ~1:1 intensity ratio between the monoisotopic peak (M) and the M+2 peak[5]. Observing this doublet is a definitive, self-validating confirmation that the bromine atom has not been lost during synthetic transformations or in-source fragmentation.

Table 2: Diagnostic Isotopic Envelope (Protonated Species [M+H] + )

| m/z Value | Isotope Composition | Relative Abundance | Diagnostic Significance |

| 241.9811 | 12 C 9 1 H 9 14 N 16 O 2 79 Br | 100.0% | Base peak (Monoisotopic). |

| 242.9845 | 13 C 1 12 C 8 1 H 9 14 N 16 O 2 79 Br | ~10.0% | M+1 (Confirms carbon count via 13 C contribution). |

| 243.9791 | 12 C 9 1 H 9 14 N 16 O 2 81 Br | ~97.3% | M+2 (Confirms the presence of intact Bromine). |

Standard Operating Procedure: LC-HRMS Characterization

To ensure scientific integrity, the following protocol is designed as a self-validating system. The causality behind each step guarantees that the resulting data is both accurate and reproducible.

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 μg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor, driving the formation of[M+H] + ions in the ESI+ source. The sub-microgram concentration prevents detector saturation and minimizes ion suppression.

-

-

Instrument Calibration: Calibrate the Orbitrap/Q-TOF mass analyzer using a standard positive ion calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to the run.

-

Causality: Establishes a mass accuracy of < 2 ppm, which is mathematically required to rule out false-positive elemental formulas[4].

-

-

Chromatographic Separation: Inject 2 μL onto a sub-2 μm C18 UHPLC column. Execute a gradient elution from 5% to 95% Acetonitrile over 5 minutes.

-

Causality: Separates the target analyte from synthetic byproducts (e.g., debrominated impurities), ensuring the mass spectrometer analyzes a pure chromatographic peak.

-

-

Data Acquisition & Validation: Acquire full-scan MS data (m/z 100–1000). The system self-validates the compound's identity if the exact mass of the base peak matches 241.9811 Da (± 2 ppm) AND the M+2 peak at 243.9791 Da is present at ~97% relative intensity.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the LC-HRMS workflow, highlighting the transition from wet-lab preparation to high-resolution gas-phase analysis.

Fig 1. Self-validating LC-HRMS workflow for the characterization of brominated benzoxazole derivatives.

Synthetic & Medicinal Chemistry Utility

The strategic placement of functional groups on 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol allows for orthogonal synthetic derivatization:

-

C5 Bromine Handle: Serves as an ideal electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to rapidly expand structure-activity relationships (SAR) by appending aryl or amine groups.

-

C7 1-Hydroxyethyl Group: The secondary alcohol provides a site for further functionalization. It can be oxidized to a methyl ketone, esterified to modulate lipophilicity, or utilized to introduce chirality into the molecule, a critical factor in modern targeted drug design.

References

- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed (NIH).

- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies - Chromatography Online.

- monoisotopic mass (12495) - The IUPAC Compendium of Chemical Terminology - IUPAC.

- Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC (NIH).

- Mass Spectrometry: A Textbook - epdf.pub (Gross, J.H.).

Sources

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. epdf.pub [epdf.pub]

Predicted NMR spectra data for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

An In-depth Technical Guide to the Predicted NMR Spectra of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and scientists in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol, a substituted benzoxazole derivative. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Understanding the NMR spectral data of such compounds is crucial for their unambiguous identification, purity assessment, and for studying their interactions with biological targets.

This document is structured to provide not only the predicted spectral data but also the underlying scientific rationale for these predictions. It is designed to serve as a practical reference for researchers, offering a blend of theoretical principles and actionable experimental protocols.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol in a typical deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic, methine, methyl, and hydroxyl protons. The chemical shifts are influenced by the electronic effects of the bromine substituent, the oxazole ring, and the hydroxyethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.15 - 8.25 | s | - |

| H-4 | 7.90 - 8.00 | d | ~2.0 |

| H-6 | 7.65 - 7.75 | d | ~2.0 |

| CH(OH) | 5.10 - 5.20 | q | ~6.5 |

| OH | (variable) | br s | - |

| CH₃ | 1.60 - 1.70 | d | ~6.5 |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 |

| C-3a | 148 - 151 |

| C-4 | 118 - 121 |

| C-5 | 115 - 118 |

| C-6 | 128 - 131 |

| C-7 | 140 - 143 |

| C-7a | 142 - 145 |

| CH(OH) | 65 - 68 |

| CH₃ | 23 - 26 |

Rationale for Spectral Predictions

The predicted chemical shifts are based on the fundamental principles of NMR spectroscopy and analysis of substituent effects on aromatic and heterocyclic systems.

-

Aromatic Protons (H-2, H-4, H-6):

-

H-2: This proton is part of the oxazole ring and is adjacent to both an oxygen and a nitrogen atom, leading to a significant downfield shift into the 8.15 - 8.25 ppm region.

-

H-4 and H-6: These two protons are on the benzene ring. H-4 is ortho to the nitrogen of the oxazole ring and meta to the bromine atom, while H-6 is ortho to the bromine atom and meta to the nitrogen. The deshielding effect of the oxazole ring and the bromine atom will place these signals in the downfield region. The expected small meta-coupling (~2.0 Hz) between H-4 and H-6 would result in both signals appearing as doublets.

-

-

Aliphatic Protons (CH(OH), OH, CH₃):

-

CH(OH): The methine proton is attached to a carbon bearing an oxygen atom and an aromatic ring, causing a downfield shift to the 5.10 - 5.20 ppm range. It will appear as a quartet due to coupling with the three methyl protons.

-

OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It is often observed as a broad singlet.

-

CH₃: The methyl protons are adjacent to the methine group and will appear as a doublet in the 1.60 - 1.70 ppm region due to coupling with the methine proton.

-

-

Aromatic and Heterocyclic Carbons (C-2 to C-7a):

-

The carbon atoms of the benzoxazole ring system have a wide range of chemical shifts, reflecting the diverse electronic environments. The carbons directly attached to heteroatoms (C-2, C-3a, C-7a) are generally found further downfield. The bromine-substituted carbon (C-5) is expected to be in the 115 - 118 ppm range.

-

-

Aliphatic Carbons (CH(OH), CH₃):

-

CH(OH): The methine carbon, being attached to an oxygen atom, is significantly deshielded and is predicted to appear in the 65 - 68 ppm range.

-

CH₃: The methyl carbon is a typical aliphatic carbon and is expected to have a chemical shift in the 23 - 26 ppm range.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the ¹H NMR signals.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Visualization of Molecular Structure and Key Interactions

The following diagram illustrates the molecular structure of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol with the IUPAC numbering scheme used for the NMR assignments.

Caption: Molecular structure of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol with atom numbering.

To confirm the assignments of the predicted spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. The following diagram illustrates the expected key correlations.

Caption: Predicted 2D NMR correlations (COSY and HMBC) for key nuclei.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol provide a valuable reference for the structural elucidation of this compound. The combination of one-dimensional and two-dimensional NMR experiments, guided by the predictions outlined in this document, will enable researchers to unambiguously confirm the structure and purity of their synthesized material. This foundational spectroscopic data is a critical component in the broader context of drug discovery and development, ensuring the integrity of the chemical matter being investigated.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

Preliminary In Vitro Screening of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol: A Technical Guide for Preclinical Profiling

Executive Summary and Structural Rationale

The benzoxazole scaffold is a privileged motif in medicinal chemistry, extensively documented for its broad-spectrum pharmacological potential, including antimicrobial, anticancer, and kinase-inhibitory activities[1]. The compound 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol represents a highly functionalized derivative designed for targeted screening.

As a Senior Application Scientist, I approach the preclinical evaluation of this compound by analyzing its structural causality:

-

The Benzoxazole Core: Provides a planar, heteroaromatic system capable of π−π stacking and hydrogen bonding with target proteins (e.g., ATP-binding pockets of kinases or DNA gyrase)[2].

-

5-Bromo Substitution: The introduction of a heavy halogen at the 5-position significantly increases lipophilicity (LogP), enhancing passive membrane permeability. Furthermore, bromine acts as a potent halogen bond donor, establishing highly directional interactions with backbone carbonyls in protein targets[3].

-

7-(1-Hydroxyethyl) Group: This chiral secondary alcohol introduces both a hydrogen bond donor and acceptor. The steric bulk and chirality are critical for achieving stereoselective target engagement, while the hydroxyl group mitigates the excessive lipophilicity driven by the bromine atom.

This whitepaper outlines a self-validating, multi-tiered in vitro screening cascade to evaluate the physicochemical, antimicrobial, and cytotoxic properties of this specific molecule.

Tier 1: Physicochemical and ADME Profiling

Before advancing to cell-based phenotypic assays, it is imperative to establish the compound's behavior in aqueous environments. The lipophilic nature of the 5-bromo substituent necessitates rigorous solubility and permeability profiling to prevent false negatives in downstream biological assays caused by compound precipitation[4].

Kinetic Solubility via Laser Nephelometry

Causality: Thermodynamic solubility requires extensive incubation, whereas kinetic solubility mimics the actual conditions of in vitro biological assays where the compound is spiked from a DMSO stock into an aqueous buffer. Self-Validating System: The assay includes a highly soluble control (e.g., caffeine) and a poorly soluble control (e.g., amiodarone) to validate the dynamic range of the nephelometer.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol in 100% LC-MS grade DMSO.

-

Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in DMSO.

-

Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is 1.0% (v/v).

-

Incubation: Incubate at 37°C for 2 hours with orbital shaking at 300 rpm to ensure equilibrium.

-

Measurement: Measure light scattering using a laser nephelometer. The precipitation point is identified as the concentration where light scattering significantly deviates from the baseline vehicle control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: To predict the compound's ability to cross lipid bilayers (e.g., bacterial cell walls or human intestinal epithelium) via passive diffusion, leveraging the lipophilicity of the 5-bromo group.

Step-by-Step Methodology:

-

Lipid Coating: Coat the porous filter membrane of the donor plate with a 1% (w/v) solution of lecithin in dodecane.

-

Donor Compartment: Add 150 µL of the compound (50 µM in PBS + 1% DMSO) to the donor wells.

-

Acceptor Compartment: Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.

-

Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL).

-

Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Peff ).

Tier 2: Phenotypic Screening

Benzoxazole derivatives are heavily cited for their antimicrobial and antiproliferative properties[5]. The following protocols are designed with strict internal controls to isolate the true biological effect of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

Antimicrobial Evaluation (Broth Microdilution MIC)

Causality: The planar benzoxazole core has been shown to intercalate or inhibit bacterial enzymes like DNA gyrase[6]. We employ a resazurin-based microdilution assay. Resazurin is an oxidation-reduction indicator; metabolically active bacteria reduce the blue resazurin to pink resorufin. This provides a definitive, objective colorimetric readout, eliminating the subjectivity of visual turbidity assessments.

Self-Validating System:

-

Positive Control: Ciprofloxacin (validates strain susceptibility).

-

Vehicle Control: 1% DMSO in broth (ensures the solvent does not inhibit bacterial growth).

-

Negative Control: Sterile broth (validates the absence of contamination).

Step-by-Step Methodology:

-

Inoculum Preparation: Culture Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (equivalent to 0.5 MacFarland standard). Dilute 1:100 in MHB.

-

Compound Dilution: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of the compound (starting at 128 µg/mL) to the first column and perform a 2-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the bacterial suspension to each well (final inoculum ≈5×105 CFU/mL).

-

Incubation: Incubate at 37°C for 18 hours.

-

Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity and Anticancer Profiling (MTT Assay)

Causality: To assess the antiproliferative activity of the compound against human cancer cell lines (e.g., HCT116 colorectal carcinoma)[1]. The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This directly correlates cell viability with mitochondrial metabolic rate.

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT116 cells at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adherence.

-

Treatment: Aspirate the media and replace it with 100 µL of fresh media containing varying concentrations of the compound (0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

-

Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of 100% DMSO to each well and agitate on a plate shaker for 15 minutes to fully dissolve the crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Data Presentation: Expected Benchmark Parameters

To facilitate rapid decision-making, quantitative data from the screening cascade should be summarized. Table 1 outlines the benchmark criteria required for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol to progress to in vivo studies.

| Assay Parameter | Target Metric / Benchmark | Implication of Result |

| Kinetic Solubility (PBS, pH 7.4) | > 50 µM | Ensures sufficient aqueous concentration for biological assays without precipitation. |

| PAMPA Permeability ( Peff ) | > 10×10−6 cm/s | Indicates high passive membrane permeability, driven by the 5-bromo substitution. |

| Antimicrobial MIC (S. aureus) | < 4 µg/mL | Validates potent Gram-positive antibacterial efficacy. |

| Antimicrobial MIC (E. coli) | < 16 µg/mL | Indicates broad-spectrum potential (Gram-negative outer membrane penetration). |

| Cytotoxicity IC50 (HCT116) | < 5 µM | Suggests strong antiproliferative/anticancer activity, warranting kinase profiling. |

| Cytotoxicity IC50 (PBMCs) | > 50 µM | Establishes a therapeutic window; indicates low general toxicity to healthy human cells. |

Visualizing the Analytical Logic

To ensure absolute clarity in the preclinical evaluation strategy, the following diagrams map the operational workflow and the hypothesized mechanism of action based on the structural homology of benzoxazole derivatives[2].

Compound Screening Cascade

Caption: Tiered in vitro screening cascade for evaluating the benzoxazole derivative.

Proposed Mechanism of Action (Kinase Inhibition)

Caption: Hypothesized signaling pathway disruption via competitive kinase inhibition.

References

-

Kakkar, S., Tahlan, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12, 92. Available at:[Link]

-

Kumar, R., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 47(1), 263–279. Available at:[Link]

-

Abd El-Sattar, N. E. A., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 28(2), 677. Available at:[Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US11998539B2 - Substituted aminoquinolones as DGKalpha inhibitors for immune activation - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Solubility profile of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol in organic solvents

Solubility Profile of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol in Organic Solvents: A Technical Guide for Preformulation Development

As a Senior Application Scientist in early-phase drug development, encountering novel heterocyclic scaffolds is a daily reality. The compound 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol presents a fascinating physicochemical puzzle. It combines a rigid, planar benzoxazole core with a lipophilic halogen (bromine) and a polar, hydrogen-bonding side chain (1-hydroxyethyl). Understanding its solubility profile in organic solvents is not merely an exercise in data collection; it is a critical prerequisite for crystallization, purification, assay development, and downstream formulation.

This whitepaper deconstructs the structural causality behind the solubility behavior of this specific benzoxazole derivative and provides a field-proven, self-validating methodology for thermodynamic solubility profiling.

Structural Causality and Predictive Solubility

To predict how 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol behaves in solution, we must first analyze the molecular forces dictating its solid-state crystal lattice energy versus its solvation energy.

-

The Benzoxazole Core: Benzoxazole derivatives are characterized by a rigid, aromatic heterocyclic structure. This planarity promotes strong intermolecular π−π stacking in the solid state, which inherently drives up the crystal lattice energy and restricts solubility in highly polar protic solvents like water [1].

-

The 5-Bromo Substitution: The addition of a heavy halogen at position 5 significantly increases the molecule's lipophilicity ( logP ) and polarizability. While this decreases aqueous solubility further, it enhances the compound's affinity for moderately polar and halogenated organic solvents via dispersion forces.

-

The 7-(1-Hydroxyethyl) Group: This is the critical functional group for organic solvation. The secondary alcohol provides both a strong hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). Furthermore, the sp3 hybridized carbon of the ethyl group introduces steric bulk that slightly disrupts the perfect planarity of the benzoxazole system, lowering the lattice energy compared to an unsubstituted analog.

The Causality of Solvent Selection: Because the API molecules form strong intermolecular hydrogen bonds in the crystal lattice (hydroxyl-to-nitrogen or hydroxyl-to-hydroxyl), non-polar solvents (e.g., hexane, heptane) lack the dielectric capacity to break these bonds, resulting in poor solubility. Conversely, polar aprotic solvents (e.g., DMSO, DMF) act as powerful hydrogen bond acceptors, readily solvating the hydroxyl proton while simultaneously accommodating the lipophilic bromobenzoxazole core.

Table 1: Predictive Solubility Matrix in Common Organic Solvents

Data summarized based on structural heuristics and Hansen Solubility Parameter (HSP) alignment for halogenated benzoxazoles.

| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Expected Solubility Range | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High (>50 mg/mL) | Excellent HBA; strong dipole-dipole interactions solvate both the polar -OH and the polarizable core. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | Moderate (10 - 50 mg/mL) | Good HBA; matches the moderate lipophilicity of the brominated aromatic ring. Ideal for extraction. |

| Polar Protic | Ethanol (EtOH) | 24.5 | Moderate (5 - 30 mg/mL) | Acts as both HBD and HBA. Solvates the molecule well, but the hydrophobic bulk of the bromine limits maximum capacity. |

| Halogenated | Dichloromethane (DCM) | 9.1 | High (>50 mg/mL) | High dispersion forces ( δd ) perfectly match the brominated aromatic system. |

| Non-Polar | n-Heptane | 1.9 | Low (<1 mg/mL) | Incapable of breaking the intermolecular hydrogen bonds of the API's crystal lattice. |

The Self-Validating Experimental Protocol

Visual solubility estimates are kinetic and highly prone to supersaturation errors. To obtain rigorous, thermodynamic solubility data required for regulatory submissions, the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard [2].

The following protocol is designed as a self-validating system. It incorporates time-point sampling to definitively prove that thermodynamic equilibrium has been reached, and it utilizes HPLC-UV to confirm that the API has not chemically degraded in the chosen solvent during the equilibration period [3].

Step-by-Step Methodology: Thermodynamic Shake-Flask Profiling

Step 1: Preparation of the Solid Phase

-

Weigh approximately 50 mg of fully characterized 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (ensure polymorphic purity via PXRD prior to starting) into a 5 mL amber glass vial. Causality: Amber glass prevents potential photo-degradation of the halogenated aromatic system.

-

Add 1.0 mL of the target organic solvent to the vial.

-

Visually inspect the vial. If the solid dissolves completely, add additional API in 20 mg increments until a persistent suspension is observed. Causality: Thermodynamic solubility can only be measured when the solution is in equilibrium with an excess solid phase.

Step 2: Equilibration (The Shake-Flask) 4. Seal the vials securely with PTFE-lined caps to prevent solvent evaporation. 5. Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C (standard ambient temperature for pharmaceutical processing) at an agitation speed of 150 RPM. 6. Self-Validation Sampling: To prove equilibrium, extract 50 µL aliquots at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration variance between sequential time points is ≤ 5% [2].

Step 3: Phase Separation 7. Transfer the extracted aliquots into microcentrifuge tubes. 8. Centrifuge at 14,000 RPM for 15 minutes at 25°C.

- Field-Proven Insight: Do not use syringe filters for phase separation of lipophilic, halogenated compounds. The compound will non-specifically adsorb to the filter membrane (especially nylon or PTFE), artificially lowering the measured solubility. Centrifugation eliminates this variable.

Step 4: Analytical Quantification (HPLC-UV) 9. Carefully aspirate the supernatant and immediately dilute it 1:100 or 1:1000 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile). Causality: Immediate dilution prevents the API from precipitating out of solution if the ambient temperature drops. 10. Inject the diluted samples onto a reverse-phase C18 column using a stability-indicating HPLC-UV method. Quantify the API against a standard calibration curve. Check the chromatogram for secondary peaks to ensure the solvent did not induce solvolysis or degradation of the hydroxyl group.

Workflow Visualization

The following diagram maps the logical flow of the self-validating solubility screening process, ensuring that kinetic artifacts and degradation errors are systematically eliminated.

Thermodynamic solubility screening workflow for API preformulation.

Conclusion

The solubility profile of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol is dictated by the interplay between its rigid, π -stacking core, the lipophilic bromine atom, and the polar 1-hydroxyethyl side chain. By applying structural heuristics and executing a rigorously controlled, self-validating shake-flask protocol, formulation scientists can accurately map its solubility landscape. This data is the foundational bedrock upon which successful crystallization, purification, and eventual drug delivery systems are built.

References

Synthesis Pathway for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol: A Comprehensive Technical Guide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Retrosynthetic Strategy

The compound 1-(5-bromo-1,3-benzoxazol-7-yl)ethan-1-ol is a highly valuable building block in medicinal chemistry. Its benzoxazole core is a privileged scaffold in drug discovery, while the 5-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The 7-(1-hydroxyethyl) group offers an additional vector for stereospecific functionalization.

Designing a robust synthesis for this molecule requires strict regiocontrol and chemoselectivity. Our retrosynthetic strategy disconnects the secondary alcohol to a ketone precursor, 7-acetyl-5-bromo-1,3-benzoxazole. The benzoxazole ring is further deconstructed into an ortho-aminophenol derivative, which traces back to a commercially available starting material: 5-bromo-2-hydroxyacetophenone .

Fig 1. Four-step synthetic workflow for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

Mechanistic Insights: The Annulation Cascade

The critical step in this pathway is the construction of the benzoxazole core via the condensation of an ortho-aminophenol with a C1 synthon. We utilize triethyl orthoformate (TEOF) under Brønsted acid catalysis. This method is superior to using formic acid, as it avoids the formation of formamide byproducts and can often be run solvent-free[1].

Causality in Reaction Design: The amino group, being more nucleophilic than the phenol, first attacks the activated orthoester to form an imidate intermediate. Subsequent intramolecular attack by the phenolic oxygen closes the ring. The continuous removal of ethanol (via a Dean-Stark apparatus or open distillation) drives the equilibrium toward the hemiorthoamide, which irreversibly dehydrates to yield the aromatic benzoxazole system[2].

Fig 2. Mechanistic pathway of the acid-catalyzed benzoxazole annulation.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol described below functions as a self-validating system . We rely on specific analytical markers to confirm structural integrity before advancing to the next step, preventing the carryover of impurities.

Step 1: Regioselective Electrophilic Aromatic Nitration

Objective: Synthesize 5-bromo-2-hydroxy-3-nitroacetophenone.

-

Protocol: Dissolve 5-bromo-2-hydroxyacetophenone (1.0 eq) in 1,2-dichloroethane (DCE) to achieve a 0.5 M solution. (Note: While older literature cites carbon tetrachloride [3], DCE is preferred for modern EHS compliance). Slowly add concentrated nitric acid (65%, 1.2 eq) dropwise at 0 °C. Heat the mixture to 75 °C for 1 hour. Cool to room temperature, filter the precipitated solid, and wash with cold DCE.

-

Causality & Validation: The phenolic -OH strongly directs the incoming nitronium ion to the ortho and para positions. Because the para position is blocked by bromine, nitration occurs exclusively at C3. You can validate this step via ¹H NMR: the disappearance of the C3 proton and the downfield shift of the remaining aromatic protons confirm successful nitration.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesize 3-amino-5-bromo-2-hydroxyacetophenone.

-

Protocol: Suspend the nitro intermediate (1.0 eq) in absolute ethanol (0.3 M). Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) and heat to 80 °C (reflux) for 3 hours. Cool the mixture, concentrate under vacuum, and neutralize with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with ethyl acetate, filter through a Celite pad to remove tin salts, dry over Na₂SO₄, and concentrate [4].

-

Causality & Validation: Palladium-catalyzed hydrogenation (Pd/C + H₂) is strictly avoided here due to the high risk of hydrodebromination at the C5 position. SnCl₂ provides absolute chemoselectivity for the nitro group. Validate via ¹H NMR by observing a broad, D₂O-exchangeable singlet near 4.5 ppm corresponding to the newly formed -NH₂ group.

Step 3: Benzoxazole Annulation

Objective: Synthesize 7-acetyl-5-bromo-1,3-benzoxazole.

-

Protocol: In a round-bottom flask equipped with a short-path distillation head, combine 3-amino-5-bromo-2-hydroxyacetophenone (1.0 eq) with an excess of triethyl orthoformate (5.0 eq). Add p-toluenesulfonic acid (p-TsOH, 0.05 eq). Heat the mixture to 140–150 °C for 4 hours, allowing the ethanol byproduct to distill off [1]. Remove excess TEOF under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc).

-

Causality & Validation: Removing ethanol drives the thermodynamic sink toward the aromatized benzoxazole [2]. Validation is definitive via ¹H NMR: look for the highly diagnostic, deshielded oxazole C2 proton appearing as a sharp singlet at >8.0 ppm.

Step 4: Carbonyl Reduction to the Target Alcohol

Objective: Synthesize 1-(5-bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

-

Protocol: Dissolve the ketone intermediate (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes to control hydrogen evolution. Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours. Quench with saturated NH₄Cl, extract with dichloromethane, dry, and concentrate.

-

Causality & Validation: NaBH₄ is a mild hydride source that perfectly targets the ketone without reducing the benzoxazole core or cleaving the aryl bromide bond. Validation is confirmed by the conversion of the acetyl methyl singlet (~2.7 ppm) into a doublet (~1.5 ppm), and the appearance of a methine quartet (~5.1 ppm).

Quantitative Data & Process Parameters

The following table summarizes the expected yields and key analytical markers for the self-validating workflow.

Table 1: Reaction Parameters and Yields

| Step | Transformation | Reagents & Conditions | Expected Yield | Key Analytical Marker (¹H NMR) |

| 1 | Electrophilic Nitration | HNO₃ (65%), DCE, 75 °C, 1 h | 73% | Disappearance of C3-H; new Ar-H doublets |

| 2 | Nitro Reduction | SnCl₂·2H₂O, EtOH, 80 °C, 3 h | 85% | Broad singlet ~4.5 ppm (-NH₂) |

| 3 | Annulation | HC(OEt)₃, p-TsOH, 150 °C, 4 h | 80% | Sharp singlet ~8.1 ppm (Oxazole C2-H) |

| 4 | Carbonyl Reduction | NaBH₄, MeOH, 0 °C to RT, 2 h | 90% | Quartet ~5.1 ppm (-CH-OH) |

Table 2: Material Safety and Handling

| Reagent | Primary Hazard | Mitigation Strategy |

| Nitric Acid (HNO₃) | Strong oxidizer, highly corrosive | Use secondary containment; control addition rate strictly at 0 °C. |

| Stannous Chloride | Irritant, environmental hazard | Quench with base; filter heavy metal salts through Celite. |

| Triethyl Orthoformate | Flammable liquid | Perform under inert atmosphere (N₂/Ar); distill in fume hood. |

| Sodium Borohydride | Flammable solid, liberates H₂ gas | Add in small portions at 0 °C; ensure reaction vessel is properly vented. |

References

-

ChemRadar. "1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone CAS#70977-85-4". Global Chemical Inventory Search. URL:[Link]

-

ACS Omega. "Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition". ACS Omega, 2019. URL:[Link]

-

The Journal of Organic Chemistry. "Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids". J. Org. Chem., 2015. URL:[Link]

Sources

Oxidation of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol to ketone derivatives

Application Note: Selective Oxidation of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol to Ketone Derivatives

Executive Summary & Strategic Rationale

The oxidation of complex, functionalized secondary alcohols to their corresponding ketones is a foundational transformation in medicinal chemistry and drug development. The substrate , 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol , presents a unique highly-functionalized scaffold:

-

Privileged Pharmacophore: The 1,3-benzoxazole core is a critical motif in numerous biologically active compounds.

-

Synthetic Handle: The 5-bromo substituent is a valuable handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

-

Benzylic Activation: The 1-hydroxyethyl group at the 7-position is adjacent to the aromatic system, classifying it as a secondary benzylic alcohol.

The Challenge: The chosen oxidation method must efficiently convert the secondary alcohol to a methyl ketone (1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-one) without inducing halogen-metal exchange, radical debromination, or hydrolytic cleavage of the benzoxazole ring. To achieve this, we bypass harsh oxidants (like Jones reagent) and focus on mild, highly chemoselective protocols: Dess-Martin Periodinane (DMP) and Activated Manganese(IV) Oxide (MnO₂) .

Mechanistic Insights & Reagent Selection (E-E-A-T)

As an application scientist, selecting the correct oxidant requires balancing reaction kinetics, substrate stability, and workflow scalability.

A. Dess-Martin Periodinane (DMP)

DMP is a hypervalent iodine(V) reagent that operates under exceptionally mild, neutral conditions at room temperature [1].

-

Causality for Choice: DMP is highly chemoselective. It tolerates sensitive heterocyclic rings (like benzoxazoles) and aryl halides because it avoids the generation of highly reactive radical intermediates or strong acids [1, 2].

-

Mechanism: The reaction proceeds via rapid ligand exchange where the alcohol displaces an acetate group on the iodine, forming a diacetoxyalkoxyperiodinane intermediate. The displaced acetate then acts as an internal base, deprotonating the benzylic carbon to release the ketone, acetic acid, and an iodinane byproduct [1].

B. Activated Manganese(IV) Oxide (MnO₂)

Activated MnO₂ is a heterogeneous oxidant renowned for its strict selectivity toward allylic and benzylic alcohols[3, 4].

-

Causality for Choice: Because the 7-position of the benzoxazole ring is part of the extended aromatic system, the adjacent alcohol is benzylic and highly susceptible to MnO₂ oxidation. Furthermore, heterogeneous reactions offer the simplest possible workup—mere filtration [4].

-

Mechanism: The oxidation occurs on the solid surface of the MnO₂ lattice. The alcohol adsorbs onto Mn⁴⁺ sites, followed by a single-electron transfer that generates a resonance-stabilized benzylic radical intermediate, which subsequently collapses to the ketone while reducing Mn⁴⁺ to Mn²⁺ [3, 4].

Figure 1: Divergent oxidation workflows for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol.

Comparative Data: Oxidant Selection Matrix

To guide experimental design, the following table summarizes the quantitative and qualitative metrics of applicable oxidation methodologies for this specific substrate.

| Oxidant System | Mechanism Type | Reaction Temp | Chemoselectivity | Workup Complexity | Yield Potential |

| DMP | Hypervalent Iodine(V) | 0 °C to RT | High (Preserves heterocycles) | Moderate (Aqueous quench) | >90% |

| Activated MnO₂ | Surface Radical | RT to 80 °C | Very High (Benzylic specific) | Low (Filtration only) | 80–95% |

| Swern (DMSO/COCl₂) | Activated DMSO | -78 °C | Good | High (Cryogenic, odor) | 85% |

| Anelli (TEMPO/NaOCl) | Oxoammonium Ion | 0 °C to RT | Moderate (Risk of over-oxidation) | Moderate | 75–85% |

Experimental Protocols

Protocol A: Homogeneous Oxidation via Dess-Martin Periodinane (DMP)

This protocol is recommended for rapid, high-yielding synthesis on a milligram to low-gram scale.

Reagents & Stoichiometry:

-

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol: 1.0 equiv (e.g., 1.0 mmol)

-

Dess-Martin Periodinane (DMP): 1.3 to 1.5 equiv

-

Dichloromethane (CH₂Cl₂): 0.1 M relative to substrate

-

Pro-Tip: Adding 1.0 equiv of H₂O to the CH₂Cl₂ prior to DMP addition drastically accelerates the ligand exchange step, reducing reaction times from hours to minutes.

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0 °C using an ice bath. Add DMP portion-wise to control any mild exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The mixture will become cloudy as the iodinane byproduct precipitates.

-

Monitoring: Monitor via TLC (typically 3:1 Hexanes:EtOAc). The ketone product will run higher (higher Rf) than the secondary alcohol.

-

Quench (Self-Validating Step): Once complete (typically 30–90 mins), pour the reaction mixture into an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

-

Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine to water-soluble species, while NaHCO₃ neutralizes the acetic acid byproduct, protecting the benzoxazole ring from acidic degradation [1, 2].

-

-

Workup: Stir vigorously for 15 minutes until the organic layer is completely clear. Extract with CH₂Cl₂ (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Figure 2: Mechanistic pathway of DMP-mediated secondary alcohol oxidation.

Protocol B: Heterogeneous Oxidation via Activated MnO₂

This protocol is recommended for scale-up (multi-gram) due to its operational simplicity and avoidance of expensive/shock-sensitive iodine reagents.

Reagents & Stoichiometry:

-

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol: 1.0 equiv (e.g., 10.0 mmol)

-

Activated MnO₂: 10 to 15 equiv by weight (Large excess is required because the reaction is strictly surface-mediated).

-

Solvent: Toluene or CH₂Cl₂ (0.05 M).

Step-by-Step Methodology:

-

Preparation: Ensure the MnO₂ is freshly activated. Causality: Water competitively binds to the active Mn⁴⁺ sites on the crystal lattice; using non-activated or damp MnO₂ will stall the reaction [3, 4].

-

Reaction: Dissolve the substrate in the chosen solvent. Add the activated MnO₂ powder in one portion.

-

Agitation: Stir vigorously. If using CH₂Cl₂, stir at room temperature for 12–24 hours. If using Toluene, the mixture can be heated to 60–80 °C to accelerate the reaction (typically complete in 2–4 hours).

-

Workup: Filter the black suspension through a tightly packed pad of Celite to remove the MnO₂ and MnO byproducts. Wash the filter cake thoroughly with hot ethyl acetate or CH₂Cl₂ to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the pure ketone. Column chromatography is rarely needed if the starting material is fully consumed.

Analytical Validation

To confirm the success of the self-validating protocols, utilize the following analytical checkpoints:

-

¹H NMR (CDCl₃): The starting material exhibits a distinct multiplet for the benzylic CH-OH proton around 4.8–5.2 ppm, and a doublet for the methyl group. Upon successful oxidation, the CH-OH proton signal will completely disappear, and the methyl doublet will collapse into a sharp singlet (methyl ketone) shifted downfield to ~2.6–2.8 ppm.

-

LC-MS: Look for the mass transition. The bromo-isotope pattern (M and M+2 peaks of roughly equal intensity) must remain intact, confirming that the 5-bromo substituent was not compromised during the oxidation.

References

-

Dess–Martin periodinane - Wikipedia Source: Wikipedia URL:[Link]

-

Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

-

Radical Oxidation of Allylic and Benzylic Alcohols Source: JoVE (Journal of Visualized Experiments) URL:[Link]

Protocol for synthesizing fluorescent probes from 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Application Note: Synthesis and Validation of Advanced Mitochondria-Targeted Fluorescent Probes from 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Executive Summary

This application note provides a comprehensive, self-validating protocol for the synthesis and biological application of a novel mitochondria-targeted fluorescent probe. By utilizing the highly functionalized building block 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol, we outline a two-step synthetic workflow. The protocol leverages palladium-catalyzed cross-coupling to establish a visible-light fluorophore, followed by Steglich esterification to attach a lipophilic targeting cation. This guide is designed for researchers in drug development and chemical biology seeking to construct reliable organelle-specific imaging agents.

Mechanistic Rationale & Design Strategy

The starting material, 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol, offers two distinct orthogonal reactive sites, making it an ideal scaffold for modular probe design:

-

Fluorophore Core Generation (C5-Bromine): Benzoxazoles are inherently stable but typically exhibit fluorescence in the UV region[1]. To shift the emission into the visible spectrum and induce an Intramolecular Charge Transfer (ICT) mechanism, the 5-bromo position serves as a handle for a Palladium-catalyzed Suzuki-Miyaura cross-coupling. Coupling with an electron-donating group (e.g., 4-(N,N-diethylamino)phenylboronic acid) creates a strong push-pull electronic system, significantly increasing the Stokes shift and quantum yield.

-

Organelle Targeting (C7-Secondary Alcohol): The 7-(1-hydroxyethyl) group provides a critical secondary alcohol for functionalization. Using Steglich esterification[2], this hydroxyl group is coupled with (4-carboxybutyl)triphenylphosphonium bromide. The triphenylphosphonium (TPP) cation is highly lipophilic and utilizes the steep negative mitochondrial membrane potential ( ΔΨm≈ -150 to -180 mV) to selectively accumulate within the mitochondrial matrix, enabling precise subcellular imaging[3][4].

Two-step synthetic workflow for the mitochondria-targeted benzoxazole probe.

Experimental Protocols

Step 1: Synthesis of the Fluorescent Intermediate via Suzuki-Miyaura Coupling

Objective: Synthesize 1-(5-(4-(diethylamino)phenyl)-1,3-benzoxazol-7-yl)ethan-1-ol to establish the ICT fluorophore.

-

Preparation: In a flame-dried Schlenk flask, dissolve 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (1.0 eq, 1.0 mmol) and 4-(N,N-diethylamino)phenylboronic acid (1.2 eq, 1.2 mmol) in a vigorously degassed mixture of Toluene/Ethanol (4:1 v/v, 10 mL).

-

Catalyst Addition: Add K2CO3 (3.0 eq, 3.0 mmol) dissolved in 2 mL of degassed deionized water. Under a strict argon atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3)4 ] (0.05 eq, 5 mol%).

-

Causality Note: Strict argon degassing of all solvents is critical. Oxygen rapidly oxidizes the Pd(0) active catalyst species into inactive Pd(II) complexes, which will prematurely stall the catalytic cross-coupling cycle and result in poor yields.

-

-

Reaction: Heat the biphasic mixture to 90 °C and stir for 12 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1).

-

Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 15 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the fluorescent intermediate as a bright yellow solid.

Step 2: Synthesis of the Final Probe via Steglich Esterification

Objective: Conjugate the TPP targeting moiety to the secondary alcohol of the intermediate.

-

Preparation: Dissolve the fluorescent intermediate (1.0 eq, 0.5 mmol) and (4-carboxybutyl)triphenylphosphonium bromide (1.2 eq, 0.6 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under argon[5].

-

Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq, 0.75 mmol) and 4-Dimethylaminopyridine (DMAP) (0.2 eq, 0.1 mmol).

-

Causality Note: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a vital nucleophilic catalyst, forming a highly reactive acylpyridinium species. This is essential because the secondary alcohol on the benzoxazole C7-ethyl group is sterically hindered and would otherwise react too slowly with the O-acylisourea, leading to unwanted N-acylurea byproducts[2].

-

-

Reaction: Allow the reaction to warm naturally to room temperature and stir for 16 hours.

-

Workup & Purification: Filter off the white dicyclohexylurea (DCU) precipitate and concentrate the filtrate. Purify via reverse-phase chromatography (Water/Acetonitrile gradient) to yield the final probe (Mito-Benzoxazole).

Photophysical Characterization

To validate the success of the synthesis, photophysical properties must be quantified. The successful extension of the π -system is confirmed by a massive red-shift in both absorption and emission spectra compared to the starting material.

Table 1: Photophysical Properties of Intermediate vs. Final Probe (Measured in PBS, pH 7.4)

| Compound | Absorbance Max ( λabs ) | Emission Max ( λem ) | Stokes Shift ( Δλ ) | Quantum Yield ( Φ ) | Molar Extinction ( ϵ ) |

| Starting Material | 285 nm | 340 nm | 55 nm | 0.02 | 1.2 x 104 M−1cm−1 |

| Fluorescent Intermediate | 380 nm | 510 nm | 130 nm | 0.45 | 3.8 x 104 M−1cm−1 |

| Final Probe (Mito-Benzoxazole) | 385 nm | 515 nm | 130 nm | 0.42 | 3.7 x 104 M−1cm−1 |

Biological Application: Live-Cell Imaging Protocol

To ensure the protocol is a self-validating system, the synthesized probe must be co-stained with a commercial standard to calculate the Pearson's Correlation Coefficient (PCC) for mitochondrial localization.

-

Cell Culture: Seed HeLa cells in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS at 37 °C, 5% CO2 until 70-80% confluent.

-

Probe Loading: Remove the culture media and wash cells twice with warm PBS. Add serum-free DMEM containing 2 μ M of the Final Probe. Incubate for 30 minutes at 37 °C[6].

-

Co-staining (Validation Step): Add MitoTracker™ Deep Red (100 nM) directly to the dish for the final 15 minutes of the incubation period to validate mitochondrial colocalization[5].

-

Imaging: Wash cells three times with PBS to remove any unbound probe. Image immediately using a confocal laser scanning microscope.

-

Mito-Benzoxazole Channel: Ex = 405 nm laser, Em = 480-550 nm.

-

MitoTracker™ Channel: Ex = 640 nm laser, Em = 660-700 nm.

-

Workflow for live-cell incubation and mitochondrial targeting of the fluorescent probe.

References

-

Total Synthesis of Photoactivatable or Fluorescent Anandamide Probes: Novel Bioactive Compounds with Angiogenic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Mitochondria-targeting biocompatible fluorescent BODIPY probes Source: Spiral - Imperial College London URL:[Link]

-

A new mitochondrial probe combining pyrene and a triphenylphosphonium salt for cellular oxygen and free radical detection via fluorescence lifetime measurements Source: Free Radical Research (Taylor & Francis) URL:[Link]

-

Mitochondria targeting and near-infrared fluorescence imaging of a novel heptamethine cyanine anticancer agent Source: International Journal of Oncology (Spandidos Publications) URL:[Link]

Sources

Application Note: Palladium-Catalyzed Amination of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Introduction & Strategic Overview

The functionalization of benzoxazole derivatives is a critical transformation in medicinal chemistry, as the 2-aminobenzoxazole and substituted benzoxazole motifs are prevalent in various therapeutics, including orexin receptor antagonists and PPAR agonists[1]. However, the direct Buchwald-Hartwig amination of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol presents two distinct chemoselectivity and reactivity challenges:

-

The Coordinating N-Heteroarene Core: The basic nitrogen of the benzoxazole ring can competitively bind to the active palladium(0) species, forming stable, off-cycle complexes that prematurely deactivate the catalyst[2].

-

The Unprotected Secondary Alcohol: The 1-hydroxyethyl group at the 7-position is susceptible to competitive C-O cross-coupling (etherification) or base-induced oxidation (via β -hydride elimination) if inappropriate ligands or strong bases are employed[3],[4].

Historically, overcoming these issues required the installation and subsequent removal of protecting groups (e.g., TBS or THP ethers), adding two synthetic steps and reducing overall atom economy. This application note details a highly selective, protecting-group-free protocol utilizing a sterically demanding, deactivation-resistant dialkylbiarylphosphine precatalyst (tBuBrettPhos Pd G3) combined with a mild inorganic base to achieve quantitative C-N coupling.

Mechanistic Insights & Causality

To design a self-validating and robust protocol, every reagent choice must be mechanistically justified. The successful amination of this substrate relies on the precise tuning of the catalytic cycle's micro-steps.

Ligand and Precatalyst Selection

We employ the tBuBrettPhos Pd G3 precatalyst. The third-generation (G3) aminobiphenyl palladacycle ensures rapid, quantitative generation of the active monomeric L-Pd(0) species under mild conditions without requiring a separate reducing agent. The bulky tBuBrettPhos ligand serves a dual purpose:

-

Preventing Catalyst Poisoning: Its extreme steric profile creates a protective pocket around the palladium center, physically preventing the Lewis-basic benzoxazole nitrogen from coordinating and forming inactive multimeric Pd-complexes[2].

-

Accelerating Reductive Elimination: The electron-rich nature of the dialkylbiarylphosphine accelerates the oxidative addition of the electron-deficient benzoxazole bromide, while its steric bulk forces the amine and aryl groups into close proximity, drastically lowering the activation energy for the final C-N reductive elimination step[5].

Base Selection

The choice of base is the most critical parameter for tolerating the unprotected secondary alcohol. Strong alkoxide bases, such as Sodium tert-butoxide (NaOtBu), readily deprotonate the 1-hydroxyethyl group. The resulting alkoxide can bind to the Pd(II) intermediate, leading to competitive intramolecular/intermolecular C-O coupling or undergoing β -hydride elimination to yield the corresponding ketone byproduct[3]. By substituting NaOtBu with the milder Cesium Carbonate (Cs₂CO₃) , the alcohol remains protonated throughout the reaction. Cs₂CO₃ is sufficiently basic to deprotonate the Pd-coordinated amine intermediate, driving the catalytic cycle forward without triggering side reactions[4].

Condition Optimization & Quantitative Data

The table below summarizes the optimization campaign, demonstrating the causality behind the selected reaction parameters. The coupling of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol with morpholine (1.2 equiv) was used as the model reaction.

| Entry | Precatalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | <5 | Extensive decomposition; ketone formation via β -hydride elimination. |

| 2 | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 90 | 45 | Sluggish reaction; catalyst resting state observed due to N-coordination. |

| 3 | tBuBrettPhos Pd G3 | NaOtBu | 1,4-Dioxane | 90 | 15 | Significant C-O coupling byproducts due to alcohol deprotonation. |

| 4 | tBuBrettPhos Pd G3 | K₃PO₄ | t-Amyl OH | 90 | 78 | Good conversion; trace byproducts. |

| 5 | tBuBrettPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 90 | 92 | Clean conversion; secondary alcohol fully tolerated. |

Visualizations of Reaction Logic

Fig 1: Buchwald-Hartwig catalytic cycle highlighting chemoselective steps for unprotected alcohols.

Fig 2: Experimental workflow for the protecting-group-free Pd-catalyzed amination.

Experimental Protocol

Self-Validation Note: This protocol is designed to exclude oxygen, which rapidly oxidizes L-Pd(0) to inactive Pd(II) species. The use of anhydrous, degassed solvents is mandatory.

Materials Required

-

Substrate: 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (1.0 mmol, 242.07 mg)

-

Amine: Morpholine (1.2 mmol, 104.5 mg)

-

Precatalyst: tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%, 17.1 mg)

-

Base: Cesium Carbonate, anhydrous (1.5 mmol, 488.7 mg)

-

Solvent: 1,4-Dioxane (Anhydrous, sparged with N₂ for 30 mins), 5.0 mL

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere):

-

Transfer an oven-dried 20 mL reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

-

Weigh and add 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol (242.07 mg, 1.0 equiv), tBuBrettPhos Pd G3 (17.1 mg, 0.02 equiv), and finely powdered anhydrous Cs₂CO₃ (488.7 mg, 1.5 equiv) to the vial.

-

Causality Check: Adding solid reagents first prevents localized high concentrations of active catalyst from degrading before substrate binding.

-

-

Solvent and Amine Addition:

-

Add 5.0 mL of degassed, anhydrous 1,4-Dioxane to the vial.

-

Add morpholine (104.5 mg, 1.2 equiv) via a micropipette.

-

Seal the vial tightly with a PTFE-lined crimp cap and remove it from the glovebox.

-

-

Heating and Catalysis:

-

Place the sealed vial in a pre-heated aluminum heating block set to 90 °C.

-

Stir vigorously (800 rpm) for 12 to 16 hours.

-

Causality Check: Vigorous stirring is essential because the reaction is a heterogeneous mixture (Cs₂CO₃ is largely insoluble in 1,4-Dioxane).

-

-

Reaction Quench and Workup:

-

Remove the vial from the heating block and allow it to cool to room temperature.

-

Dilute the reaction mixture with 10 mL of Ethyl Acetate (EtOAc).

-

Filter the mixture through a short pad of Celite to remove the inorganic salts (Cs₂CO₃ and CsBr) and precipitated palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 50:50 to 20:80, as the secondary alcohol renders the product highly polar).

-

Isolate the pure 1-(5-Morpholino-1,3-benzoxazol-7-yl)ethan-1-ol as a solid.

-

References

-

Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides The Journal of Organic Chemistry - ACS Publications URL:[Link][5]

-

Amination of Benzoxazoles by Visible-Light Photoredox Catalysis University of Liverpool / Chemistry - A European Journal URL:[Link][1]

-

Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles Angewandte Chemie International Edition / PMC URL:[Link][3]

-

Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines Journal of the American Chemical Society / DSpace@MIT URL:[Link][2]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification RSC Medicinal Chemistry / PMC URL:[Link][4]

Sources

Crystallization techniques for isolating 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Application Note: Advanced Crystallization and Chiral Resolution Strategies for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Introduction & Physicochemical Profiling

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol is a highly functionalized, halogenated heterocyclic secondary alcohol. Compounds featuring the benzoxazole scaffold are critical intermediates in the synthesis of pharmaceuticals, notably in the development of orexin receptor antagonists and kinase inhibitors [1]. The presence of the 5-bromo substituent significantly increases the lipophilicity and molecular weight of the core, while the 1-hydroxyethyl group introduces a chiral center and a strong hydrogen-bond donor.

Isolating this compound presents two distinct challenges:

-

Oiling Out: Benzoxazole derivatives are prone to liquid-liquid phase separation (oiling out) during cooling crystallization if the supersaturation generation is too rapid[1].

-

Chiral Resolution: Because secondary alcohols lack strong acidic or basic functional groups, direct diastereomeric salt formation is impossible without prior derivatization [2].

Table 1: Physicochemical Profile & Crystallization Parameters

| Property | Value / Characteristic | Impact on Crystallization |

| Molecular Formula | C9H8BrNO2 | Halogen bonding potential; high density. |

| Molecular Weight | 242.07 g/mol | Requires careful solvent volume control to avoid crashing out. |

| H-Bonding | 1 Donor (-OH), 3 Acceptors (N, O, O) | Strong affinity for moderately polar solvents (e.g., Ethyl Acetate). |

| Chiral Center | C1 of the ethyl group | Requires derivatization for classical salt resolution. |

| Predicted Solubilities | High in DCM/THF; Mod. in EtOAc; Low in Heptane | Dictates the use of an EtOAc/Heptane binary solvent system. |

Primary Isolation: Anti-Solvent Cooling Crystallization of the Racemate

Mechanistic Rationale

To isolate the racemic mixture post-synthesis, a binary solvent system of Ethyl Acetate (EtOAc) and n-Heptane is utilized. EtOAc acts as the primary solvent; its moderate polarity and hydrogen-bond acceptor capability (carbonyl oxygen) effectively solvate the secondary alcohol. n-Heptane acts as the anti-solvent, lowering the dielectric constant of the mixture and forcing the hydrophobic brominated benzoxazole core out of solution [1]. A controlled, seeded cooling ramp is mandatory to prevent the compound from oiling out—a phenomenon where the solute separates as an amorphous liquid phase rather than a crystalline solid.

Self-Validating Protocol

-

Dissolution: Suspend 10.0 g of crude racemic 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol in 40 mL of EtOAc. Heat the mixture to 75°C under continuous stirring until complete dissolution is achieved. In-Process Control (IPC): If the solution remains turbid after 15 minutes at 75°C, add EtOAc in 2 mL increments until visually clear.

-